molecular formula C10H9BrN4O2S B5560588 {[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No. B5560588
M. Wt: 329.18 g/mol
InChI Key: AQZGBIMOOKTPHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1,2,4-triazole, such as “[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid,” involves the interaction of specific precursors in alcoholic or aqueous media, often facilitated by the use of organic or inorganic bases and salts. This process yields a series of novel compounds, whose structure can be confirmed by employing modern physical-chemical analysis methods, including elemental analysis, 1H-NMR spectroscopy, and HPLC-MS (Safonov, Panasenko, & Knysh, 2017).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically performed using X-ray diffraction techniques, alongside IR, 1H NMR, and 13C NMR spectroscopy. These methods have elucidated that such compounds can form strong intermolecular hydrogen bonds, contributing to their stability and potential biological activity (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-triazole derivatives can lead to the formation of various functional groups, including acetohydrazides and thiosemicarbazides, which are of interest due to their antimicrobial activities. These compounds exhibit a range of chemical behaviors, reacting with hydrazine hydrate, aromatic aldehydes, and isothiocyanate under specific conditions to produce a variety of biologically active compounds (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, including their melting points, can be accurately determined through techniques such as automatic devices for melting point determination. These properties are crucial for assessing the compound's suitability for further applications and for ensuring consistency in synthesis outcomes (Safonov, 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as acidity, are influenced by the nature and position of substituents on the triazole ring. Potentiometric titration has been used to determine the ionization constants of these compounds, providing insight into their reactivity and potential biological activity. This analysis is crucial for designing compounds with desired pharmacological properties (Kaplaushenko, 2014).

Scientific Research Applications

Synthesis and Physical-Chemical Properties

A significant body of research focuses on the synthesis and characterization of 1,2,4-triazole derivatives. For instance, a study conducted by Safonov, Panasenko, and Knysh (2017) detailed the synthesis and confirmation of the structure of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio) acetate acids salts. These compounds were synthesized through interactions with both organic and inorganic bases, highlighting their versatile nature and potential for further chemical modification (Safonov, Panasenko, & Knysh, 2017).

Biological Activities

The biological activities of 1,2,4-triazole derivatives have been a significant area of research. These compounds exhibit a range of biological properties, including antimicrobial and anticancer activities. For example, research by Dabholkar and Ravi (2010) explored the synthesis of novel spiro heterocycles containing a triazine nucleus and their microbiological activity. Their work highlights the potential of these compounds in combating microbial infections, suggesting a promising avenue for the development of new antimicrobial agents (Dabholkar & Ravi, 2010).

Antimicrobial and Anticancer Evaluation

Further studies have investigated the antimicrobial and anticancer properties of triazole derivatives. Demirbas et al. (2004) synthesized acetic acid ethyl esters containing a 5-oxo-[1,2,4]triazole ring and evaluated their antimicrobial activity, demonstrating the compounds' effectiveness against various microorganisms and highlighting their potential in antimicrobial therapy (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004). Additionally, Bekircan et al. (2008) conducted an anticancer evaluation of 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, underscoring the importance of these compounds in developing new anticancer treatments (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

properties

IUPAC Name

2-[[4-amino-5-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2S/c11-7-3-1-6(2-4-7)9-13-14-10(15(9)12)18-5-8(16)17/h1-4H,5,12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZGBIMOOKTPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

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